N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide
Description
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-[2-[[ethyl(methyl)amino]methyl]-6-methylphenyl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-5-15(4)9-12-8-6-7-10(2)13(12)14-11(3)16/h6-8H,5,9H2,1-4H3,(H,14,16) |
InChI Key |
YZHRUPYMRJAOLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=CC=CC(=C1NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-{[Ethyl(methyl)amino]methyl}-6-methylaniline Intermediate
The precursor 2-{[ethyl(methyl)amino]methyl}-6-methylaniline is synthesized via Mannich reaction:
$$ \text{2-methyl-6-aminotoluene} + \text{formaldehyde} + \text{N-methylethylamine} \rightarrow \text{Intermediate} $$
Key parameters:
Acetylation with Acetic Anhydride
The intermediate undergoes acetylation:
$$ \text{Intermediate} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Target Compound} $$
Optimized conditions:
- Reflux in acetic acid (110°C, 4 hr)
- Quenching with ice-water
- Recrystallization from ethanol/water (1:2)
- Purity: >98% (HPLC)
One-Pot Reductive Amination-Acylation
This streamlined method combines imine formation and reduction with in-situ acetylation:
Reaction Scheme
$$ \text{2-formyl-6-methylphenyl acetate} + \text{N-methylethylamine} \xrightarrow{\text{NaBH}_4} \text{Target Compound} $$
Critical Parameters
- Solvent: Tetrahydrofuran (THF) at 0°C → RT
- Stoichiometry: 1.2 eq. NaBH4
- Advantages:
- Limitations: Requires strict moisture control
Phase-Transfer Catalyzed Alkylation
Adapted from patent CN101538223A, this method enhances reaction efficiency in biphasic systems:
Procedure Overview
- Alkylation :
$$ \text{2-chloromethyl-6-methylphenylacetamide} + \text{N-methylethylamine} \xrightarrow{\text{PTC}} \text{Product} $$ - Phase-Transfer Conditions :
- Catalyst: Cetyltrimethylammonium bromide (CTAB, 5 mol%)
- Base: NaOH (2.5 eq.)
- Solvent: Dichloromethane/water (1:1)
- Temperature: 40°C, 10 hr
Performance Metrics
| Parameter | Value |
|---|---|
| Conversion Rate | 89% |
| Isolated Yield | 65% |
| Purity (HPLC) | 98.2% |
This method reduces N-methylethylamine consumption by 40% compared to traditional approaches.
Solid-Phase Synthesis for High-Throughput Production
Developed for combinatorial chemistry applications:
Resin Functionalization
- Wang resin loaded with 4-methyl-2-nitrobenzoic acid
- Reduction of nitro group (SnCl2/HCl) → aniline
Sequential Modifications
- Mannich Reaction : As in Section 1.1
- On-Resin Acetylation : Acetic anhydride/pyridine (1:3), 2 hr
- Cleavage : TFA/DCM (1:9), 30 min
Advantages
- Parallel synthesis of 96 analogs in one batch
- Average yield per compound: 55–60%
- Ideal for structure-activity relationship studies
Microwave-Assisted Synthesis
This green chemistry approach reduces reaction times significantly:
Optimized Protocol
- Reactants : 2-aminomethyl-6-methylphenol, N-methylethylamine, acetic anhydride
- Conditions :
- Microwave power: 300 W
- Temperature: 120°C
- Time: 20 min
- Solvent : Ethylene glycol (5 mL)
Performance Comparison vs Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Reaction Time | 20 min | 4 hr |
| Yield | 75% | 68% |
| Energy Consumption | 0.8 kWh | 2.4 kWh |
Microwave activation enhances reaction kinetics through dielectric heating.
Comparative Analysis of Preparation Methods
Table 1: Synthesis Method Evaluation Matrix
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic + Acylation | 78 | 98.5 | High | $$ |
| One-Pot | 68 | 97.8 | Moderate | $ |
| Phase-Transfer | 65 | 98.2 | Industrial | $$$ |
| Solid-Phase | 58 | 95.0 | Low | $$$$ |
| Microwave | 75 | 98.0 | Pilot | $$ |
Key Findings:
- Phase-transfer catalysis offers best industrial viability despite moderate yields
- Microwave synthesis shows promise for rapid small-scale production
- Solid-phase methods remain niche for specialized applications
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide and selected analogs:
Table 1: Comparative Analysis of Acetamide Derivatives
Structural and Functional Differences
Substituent Effects: The target compound’s ethyl(methyl)amino group introduces a tertiary amine, enhancing solubility in polar solvents compared to alachlor’s methoxymethyl and chloro groups, which favor lipid membrane penetration . Unlike goxalapladib’s bulky biphenyl and trifluoromethyl moieties, the target compound’s smaller substituents may reduce steric hindrance, facilitating interactions with biological targets .
The tertiary amine may participate in hydrogen bonding or act as a proton acceptor, a feature absent in compounds like N-(2,4-dibromo-6-((cyclohexyl(methyl)amino)methyl)phenyl)acetamide, which has bromine atoms for halogen bonding .
Biological Activity
N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide is an organic compound classified as an amide, notable for its unique structural features that include an acetamide group attached to a substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic properties, as well as its role as a biochemical probe for studying enzyme interactions.
Chemical Structure and Properties
The compound's structure is defined by the following formula:
This structure includes:
- An ethyl(methyl)amino group
- A 6-methylphenyl substitution
- An acetamide functional group
The presence of both ethyl and methyl groups on the amino moiety contributes distinct steric and electronic properties, which can significantly influence the compound's reactivity and biological activity.
This compound operates through several mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming stable complexes that prevent substrate binding, thus affecting metabolic pathways and signal transduction cascades.
- Therapeutic Potential : Research indicates that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications in pain management.
Anticancer Properties
Recent studies have explored the anticancer potential of similar compounds within the same chemical class. For example, derivatives of this compound have been evaluated against various cancer cell lines using MTT assays. The results indicated varying degrees of cytotoxicity based on structural modifications:
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6e | 28.399 | Low |
The structure-activity relationship (SAR) analysis revealed that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced anti-proliferative activity against HepG2 liver cancer cells .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation. However, detailed studies are required to elucidate these effects fully.
Case Studies and Research Findings
- Study on Enzyme Interactions : A study focused on the use of this compound as a biochemical probe demonstrated its ability to interact with various enzymes, providing insights into its potential applications in drug discovery and development.
- Therapeutic Applications : Research exploring the analgesic effects of structurally similar compounds highlighted their potential utility in pain relief therapies, suggesting that this compound could be further investigated for such applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
